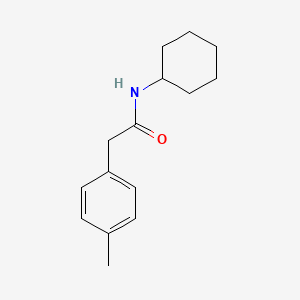![molecular formula C19H22N2O5 B5853455 2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5853455.png)
2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide is a chemical compound that belongs to the class of ethanimidamides. It is also known as DMPEA-NMPS and is used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of DMPEA-NMPS involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. The sigma-1 receptor is known to be involved in the regulation of calcium ion channels, which are important for the transmission of signals in the nervous system. DMPEA-NMPS has been shown to modulate the activity of these channels, leading to changes in cellular signaling and function.
Biochemical and Physiological Effects:
DMPEA-NMPS has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of calcium ion channels, leading to changes in cellular signaling and function. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. Additionally, DMPEA-NMPS has been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMPEA-NMPS is its high affinity for the sigma-1 receptor, making it a valuable tool for studying the function and regulation of this protein. Additionally, DMPEA-NMPS has been shown to have neuroprotective, analgesic, and anti-inflammatory effects, making it a potential therapeutic agent for various conditions. However, one of the limitations of DMPEA-NMPS is its potential toxicity, which needs to be carefully considered when using this compound in laboratory experiments.
Orientations Futures
There are several future directions for the research on DMPEA-NMPS. One direction is to further investigate its mechanism of action and its effects on cellular signaling and function. Another direction is to explore its potential therapeutic applications, particularly for the treatment of pain and inflammation. Additionally, future research could focus on the development of new derivatives of DMPEA-NMPS with improved efficacy and safety profiles. Overall, DMPEA-NMPS is a promising compound with potential applications in scientific research and therapeutics.
Méthodes De Synthèse
The synthesis of DMPEA-NMPS involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid to form the intermediate product, which is then reacted with ethylenediamine to obtain the final product. The reaction takes place in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the product.
Applications De Recherche Scientifique
DMPEA-NMPS has been used in scientific research for various purposes. It is used as a ligand for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, memory, and mood regulation. DMPEA-NMPS has been shown to have a high affinity for the sigma-1 receptor, making it a valuable tool for studying the function and regulation of this protein.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dimethoxyphenyl)ethylidene]amino] 2-(4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-23-15-7-4-13(5-8-15)12-19(22)26-21-18(20)11-14-6-9-16(24-2)17(10-14)25-3/h4-10H,11-12H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDQEJNCFPUJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)ON=C(CC2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)O/N=C(/CC2=CC(=C(C=C2)OC)OC)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B5853372.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)

![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)
![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)

![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)
![3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)